molecular formula C5H9NO2 B1201781 3,3-Dimethoxypropanenitrile CAS No. 57597-62-3

3,3-Dimethoxypropanenitrile

Cat. No.: B1201781
CAS No.: 57597-62-3
M. Wt: 115.13 g/mol
InChI Key: JYHSJQNYYLGMEI-UHFFFAOYSA-N
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Description

3,3-Dimethoxypropanenitrile is an organic compound with the molecular formula C5H9NO2. It is a clear, colorless to light yellow liquid that is used as an intermediate in various chemical syntheses. The compound is known for its role in the preparation of more complex molecules, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethoxypropanenitrile can be synthesized from acrylonitrile by reacting it with methanol in the presence of nitrite and platinum- or palladium-based catalysts. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and to facilitate the efficient separation of the product from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethoxypropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3-Dimethoxypropanenitrile is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.

    Biology: The compound is used in the synthesis of biologically active molecules that can be studied for their effects on various biological systems.

    Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethoxypropanenitrile depends on its application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: 3,3-Dimethoxypropanenitrile is unique due to its dual methoxy groups, which provide distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the synthesis of complex molecules .

Properties

IUPAC Name

3,3-dimethoxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-7-5(8-2)3-4-6/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHSJQNYYLGMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206224
Record name 3,3-Dimethoxypropiononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57597-62-3
Record name 3,3-Dimethoxypropionitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57597-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethoxypropiononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057597623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dimethoxypropiononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethoxypropiononitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main synthetic application of 3,3-Dimethoxypropanenitrile highlighted in the research?

A1: this compound serves as a crucial reagent in synthesizing 4-unsubstituted 5,6-dihydropyrido[2,3-d]pyrimidines. [] This process involves an unusual Michael addition reaction with 2-aryl-substituted acrylates. Depending on the reaction temperature, different intermediates are formed, which can be further converted to the target pyrido[2,3-d]pyrimidines using guanidine under microwave irradiation. []

Q2: How is this compound synthesized efficiently, according to the research?

A2: A two-step synthesis of this compound is described, starting from 2-chloro-3-phenylsulfonylpropanenitrile. [] First, an elimination reaction using THF as the solvent produces 3-phenylsulfonylpropanenitrile. [] Subsequently, reacting this intermediate with an excess of sodium methoxide in methanol yields this compound with a high yield. [] This optimized method utilizes readily available starting materials and offers a straightforward approach to obtain the desired compound.

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